![molecular formula C20H15ClN6O3 B2933197 N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1020502-65-1](/img/structure/B2933197.png)
N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
The compound “N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, and a phenyl ring . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
This compound is likely to have a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the nitro group on the pyrazole ring could potentially undergo reduction reactions .Scientific Research Applications
Antioxidant Activity
Research has demonstrated the synthesis and antioxidant activity of related heterocyclic compounds, revealing that some derivatives exhibit significant radical scavenging abilities. These findings suggest potential applications in developing antioxidant agents (Kotaiah et al., 2012).
Antimicrobial and Antifungal Agents
Several studies have synthesized novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, showing promising antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (El-ziaty et al., 2016); (Şener et al., 2017).
Anticancer Activity
Research into pyrazolopyrimidines and related derivatives has also highlighted their potential anticancer properties. Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, suggesting their utility in cancer treatment research (Rahmouni et al., 2016).
Synthetic Methodologies
The development of efficient synthetic methodologies for producing heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, has been a focus of recent studies. These methods aim to improve the yields, reduce the environmental impact, and enhance the applicability of these compounds in scientific research (Yadav et al., 2021).
Docking Studies and Biological Evaluation
Docking studies and biological evaluations of synthesized compounds provide insights into their potential interactions with biological targets, offering a basis for further drug development and understanding of their mechanisms of action (Bommeraa et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on its structural similarity to other bioactive compounds, it is plausible that it exerts its effects by modulating the activity of its target proteins, leading to changes in cellular processes .
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3/c1-13-10-19(25-20(23-13)26-12-16(11-22-26)27(28)29)24-15-4-8-18(9-5-15)30-17-6-2-14(21)3-7-17/h2-12H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSGSOOOLHWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine |
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